molecular formula C18H22Cl4N4O B009894 N'-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride CAS No. 107707-55-1

N'-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride

Cat. No. B009894
M. Wt: 452.2 g/mol
InChI Key: XPLLWKZMPKXZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as a selective serotonin receptor agonist, which means that it has the ability to activate specific receptors in the brain.

Mechanism Of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride involves the activation of specific serotonin receptors in the brain. It has a high affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and pain perception. Activation of these receptors leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which play important roles in the regulation of mood and pain perception.

Biochemical And Physiological Effects

N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are important neurotransmitters involved in the regulation of mood and pain perception. It has also been shown to decrease the levels of cortisol, a hormone involved in the stress response.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride in lab experiments is its high selectivity for specific serotonin receptors. This allows for more targeted research into the effects of serotonin receptor activation. However, one limitation is that the effects of the compound may vary depending on the animal model used, which can make it difficult to generalize findings to humans.

Future Directions

There are several future directions for research into N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride. One potential area of research is its use in the treatment of depression and anxiety disorders. Another area of research is its potential use in the treatment of chronic pain conditions such as neuropathic pain and fibromyalgia. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride is synthesized through a series of chemical reactions. The first step involves the reaction of 3,4-dichloroaniline and 2-methoxybenzaldehyde in the presence of a base catalyst to form the corresponding Schiff base. The Schiff base is then reacted with piperazine in the presence of a reducing agent to yield the final product. The dihydrochloride salt is obtained by reacting the free base with hydrochloric acid.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. It has also been investigated for its potential use in the treatment of neuropathic pain, irritable bowel syndrome, and schizophrenia.

properties

CAS RN

107707-55-1

Product Name

N'-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride

Molecular Formula

C18H22Cl4N4O

Molecular Weight

452.2 g/mol

IUPAC Name

N'-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide;dihydrochloride

InChI

InChI=1S/C18H20Cl2N4O.2ClH/c1-25-17-5-3-2-4-16(17)23-8-10-24(11-9-23)18(21)22-13-6-7-14(19)15(20)12-13;;/h2-7,12H,8-11H2,1H3,(H2,21,22);2*1H

InChI Key

XPLLWKZMPKXZBX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=NC3=CC(=C(C=C3)Cl)Cl)N.Cl.Cl

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=NC3=CC(=C(C=C3)Cl)Cl)N.Cl.Cl

Other CAS RN

107707-55-1

synonyms

1-Piperazinecarboximidamide, N-(3,4-dichlorophenyl)-4-(2-methoxyphenyl )-, dihydrochloride

Origin of Product

United States

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